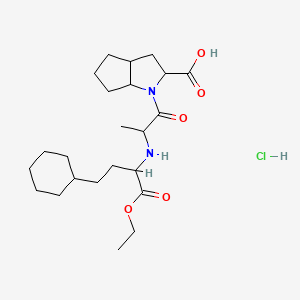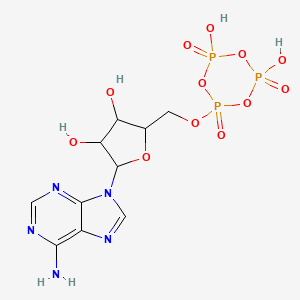
Cyclic adenosine-5'-trimetaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic adenosine-5’-trimetaphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It is a cyclic compound formed by the condensation of adenosine and three phosphate groups. This compound is of particular interest due to its involvement in energy transfer and signal transduction within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclic adenosine-5’-trimetaphosphate can be synthesized through several methods. One common approach involves the activation of nucleoside 5’-triphosphates with dicyclohexylcarbodiimide (DCC), which proceeds via a cyclic nucleoside 5’-trimetaphosphate intermediate . Another method includes the use of nickel(II) in the presence of borate, which gives substantial amounts of nucleoside 5’-triphosphates upon evaporative heating in the presence of urea, salts, and cyclic trimetaphosphate .
Industrial Production Methods: Industrial production of cyclic adenosine-5’-trimetaphosphate often involves enzymatic processes due to their specificity and efficiency. For instance, adenosine kinase and polyphosphate kinases can be used in a one-pot reaction to achieve high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclic adenosine-5’-trimetaphosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and cyclization. It can react with nucleoside monophosphates to form dinucleoside tetraphosphates .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic adenosine-5’-trimetaphosphate include dicyclohexylcarbodiimide (DCC), nickel(II), and borate. Reaction conditions often involve evaporative heating and the presence of urea and salts .
Major Products: The major products formed from the reactions of cyclic adenosine-5’-trimetaphosphate include nucleoside diphosphates, nucleoside monophosphates, and dinucleoside tetraphosphates .
Aplicaciones Científicas De Investigación
Cyclic adenosine-5’-trimetaphosphate has numerous applications in scientific research. It is used as a precursor in the synthesis of RNA and DNA, playing a crucial role in the study of genetic material and its functions . In biology, it is involved in signal transduction pathways, regulating various cellular processes . In medicine, it has potential therapeutic applications due to its role in energy transfer and cellular signaling . Industrially, it is used in the production of nucleotides and other biochemical compounds .
Mecanismo De Acción
Cyclic adenosine-5’-trimetaphosphate exerts its effects by participating in phosphorylation reactions, where it acts as a phosphate donor. It is involved in the synthesis of RNA and DNA by forming internucleotide phosphodiester bonds . The compound targets various molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP), which is a key second messenger in cellular signaling .
Comparación Con Compuestos Similares
Cyclic adenosine-5’-trimetaphosphate is unique compared to other similar compounds due to its cyclic structure and the presence of three phosphate groups. Similar compounds include nucleoside triphosphates like adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which also play roles in energy transfer and signal transduction . cyclic adenosine-5’-trimetaphosphate is distinct in its ability to form cyclic intermediates and its specific involvement in the synthesis of RNA and DNA .
Conclusion
Cyclic adenosine-5’-trimetaphosphate is a versatile and important compound in biochemistry, with applications ranging from genetic research to industrial production. Its unique structure and reactivity make it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C10H14N5O12P3 |
|---|---|
Peso molecular |
489.17 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-[(4,6-dihydroxy-2,4,6-trioxo-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O12P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-30(22)26-28(18,19)25-29(20,21)27-30/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13) |
Clave InChI |
AJXBDVJYPUYBBS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP4(=O)OP(=O)(OP(=O)(O4)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


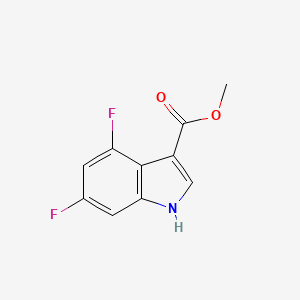
![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
![tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate](/img/structure/B15125398.png)
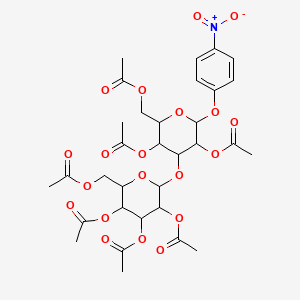
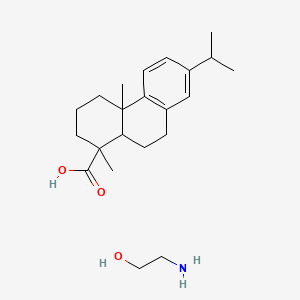

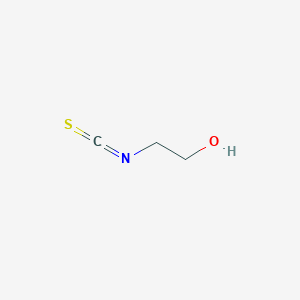

![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
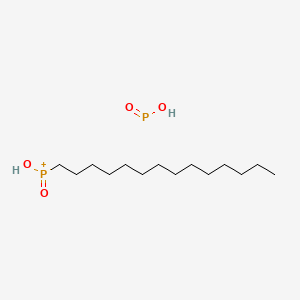
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)
